molecular formula C6H7N3O3S B8816878 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid

Cat. No.: B8816878
M. Wt: 201.21 g/mol
InChI Key: NLARCUDOUOQRPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid typically involves the reaction of 2-amino-1,3-thiazole with methoxyiminoacetic acid under specific conditions. One common method includes the use of ethyl alcohol as a solvent and a catalytic amount of iodine to facilitate the reaction . Another approach involves the coupling reaction of ethyl (2-amino-1,3-thiazol-4-yl) acetate with sulfonyl chlorides in the presence of 4-dimethylaminopyridine and trimethylamine .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors, modulating biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid stands out due to its unique methoxyiminoacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)

InChI Key

NLARCUDOUOQRPB-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethanol (10 ml.) was added to a suspension of ethyl 2-methoxyimino-2-(2-aminothiazol-4-yl)acetate (syn isomer), which can be represented as ethyl 2-methoxyimino-2-(2-imino-2,3-dihydrothiazol-4-yl)acetate (syn isomer), (2.2 g.) in a 1 N aqueous solution of sodium hydroxide (12 ml.) and the mixture was stirred for 15 hours at ambient temperature. The reaction mixture was adjusted to pH 7.0 with 10% hydrochloric acid and ethanol was distilled off under reduced pressure. The residual aqueous solution was washed with ethyl acetate, adjusted to pH 2.8 with 10% hydrochloric acid and stirred under ice-cooling to precipitate crystals. The crystals were collected by filtration, washed with acetone and recrystallized from ethanol to give colorless needles of 2-methoxyimino-2-(2-aminothiazol-4-yl)acetic acid (syn isomer), which can be represented as 2-methoxyimino-2-(2-imino-2,3-dihydrothiazol-4-yl)acetic acid (syn isomer), (1.1 g.).
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Synthesis routes and methods II

Procedure details

Ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate hydrobromide (anti isomer) (15.5 g.) was dissolved in a solution of sodium hydroxide (4.4 g.) in water (150 ml.) and the resulting solution was stirred for 1 hour at ambient temperature. An insoluble material was filtered off and the filtrate was adjusted to pH 5.0 to precipitate crystals. The crystals were collected by filtration and dried to give 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid (anti isomer) (8.0 g.).
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Ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate hydrobromide
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Synthesis routes and methods III

Procedure details

Ethanol (10 ml.) was added to a suspension of ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (2.2 g.) in a 1 N aqueous solution of sodium hydroxide (12 ml.) and the mixture was stirred for 15 hours at ambient temperature. The reaction mixture was adjusted to pH 7.0 with 10% hydrochloric acid and ethanol was distilled off under reduced pressure. The residual aqueous solution was washed with ethyl acetate, adjusted to pH 2.8 with 10% hydrochloric acid and stirred under ice-cooling to precipitate crystals. The crystals were collected by filtration, washed with acetone and recrystallized from ethanol to give colorless needles of 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid (syn isomer) (1.1 g.).
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Synthesis routes and methods IV

Procedure details

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